Methyl 2-bromo-2-(4-iodophenyl)acetate
Description
Methyl 2-bromo-2-(4-iodophenyl)acetate is a halogenated ester featuring a bromine atom at the α-carbon and a para-iodo-substituted phenyl ring. This compound belongs to a class of α-bromoarylacetates, which are pivotal intermediates in organic synthesis, particularly for constructing complex molecules via nucleophilic substitution, cross-coupling reactions, or as precursors to bioactive compounds.
Properties
CAS No. |
63349-67-7 |
|---|---|
Molecular Formula |
C9H8BrIO2 |
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 2-bromo-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 |
InChI Key |
WXUHVQYILYLAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)I)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of methyl 2-bromo-2-(4-iodophenyl)acetate, highlighting substituent effects on physical properties, reactivity, and applications:
Notes:
- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, F, Cl, Br): Enhance electrophilicity at the α-carbon, accelerating nucleophilic substitution (e.g., SN2 reactions). Bromine and iodine, being larger halogens, may exhibit slower kinetics but greater leaving-group ability in specific conditions . Electron-Donating Groups (e.g., OCH₃): Reduce electrophilicity, favoring alternative pathways such as elimination or radical reactions .
- Iodo-Specific Properties: The iodine atom’s large atomic radius and polarizability make the 4-iodo derivative uniquely suited for applications in radiopharmaceuticals (e.g., iodine-131 labeling) and transition-metal-catalyzed reactions (e.g., Ullmann coupling) .
Stability and Handling
- Brominated analogs (e.g., methyl 2-bromo-2-(4-bromophenyl)acetate) require storage at 2–8°C to prevent decomposition, while iodinated derivatives may demand protection from light due to iodine’s photosensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
